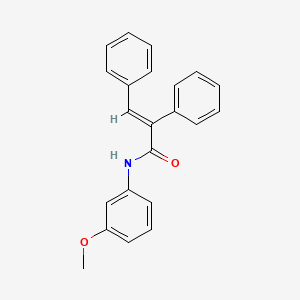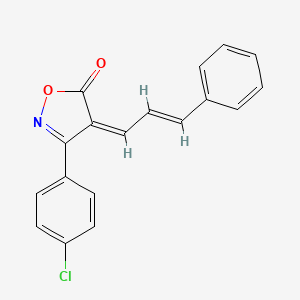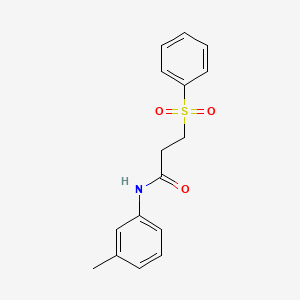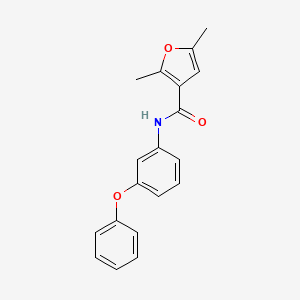
N-(3-methoxyphenyl)-2,3-diphenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2,3-diphenylacrylamide is a compound of interest in organic chemistry due to its potential applications in materials science, medicinal chemistry, and as a precursor for various organic reactions. Its structure contains a methoxyphenyl group, which can influence the electronic properties of the molecule and affect its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds similar to N-(3-methoxyphenyl)-2,3-diphenylacrylamide often involves palladium-catalyzed N-arylation reactions. For example, substituted diphenylamines, which are structurally related, can be synthesized through Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides (Tietze et al., 2005). This methodology may be adaptable for synthesizing N-(3-methoxyphenyl)-2,3-diphenylacrylamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like N-(3-methoxyphenyl)-2,3-diphenylacrylamide can be determined using single-crystal X-ray diffraction. The analysis reveals insights into the molecule's geometry, bond lengths, angles, and the influence of intermolecular interactions on the molecular conformation (Karabulut et al., 2014).
Chemical Reactions and Properties
N-(3-methoxyphenyl)-2,3-diphenylacrylamide's reactivity can be explored through various chemical reactions, including methoxycarbonylation of olefins. Palladium complexes with P,N-donor ligands have been investigated for their efficiency in catalyzing such reactions, highlighting the potential for creating methyl esters with high chemoselectivity and regioselectivity (Aguirre et al., 2007). This information provides a foundation for understanding the chemical behavior and transformation possibilities of N-(3-methoxyphenyl)-2,3-diphenylacrylamide.
Physical Properties Analysis
The physical properties of similar compounds have been studied, showing dependencies on molecular structure variations. For example, the presence of methoxy groups and the molecular configuration significantly influence solubility, thermal stability, and photoluminescence properties (Ye et al., 2015). These findings suggest that N-(3-methoxyphenyl)-2,3-diphenylacrylamide's physical properties could be tailored for specific applications by modifying its molecular structure.
科学的研究の応用
Medicinal Chemistry and Pharmacology
Research in medicinal chemistry has explored compounds with structural similarities to N-(3-methoxyphenyl)-2,3-diphenylacrylamide for various therapeutic applications. For instance, studies on the synthesis of substituted diphenylamines, related to N-(3-methoxyphenyl)-2,3-diphenylacrylamide, have been conducted for their potential use in developing novel therapeutic agents. These compounds have been evaluated for their activity against specific receptors or as inhibitors for certain biological processes, indicating the relevance of N-(3-methoxyphenyl)-2,3-diphenylacrylamide derivatives in the search for new drugs (Martínez & Newcomb, 2006).
Material Science
In material science, derivatives of N-(3-methoxyphenyl)-2,3-diphenylacrylamide have been utilized in the development of polymers and other materials with specific optical and electrochromic properties. Research into triphenylamine-based derivatives, for example, has explored their applications in optoelectronic devices due to their desirable fluorescence and electrochromic behaviors (Wu, Lin, & Liou, 2019). Such studies underscore the potential of N-(3-methoxyphenyl)-2,3-diphenylacrylamide and its analogs in the design and synthesis of materials for technological applications.
Environmental Science
Compounds structurally related to N-(3-methoxyphenyl)-2,3-diphenylacrylamide have been investigated for their environmental presence and impact. For instance, methoxylated polybrominated diphenyl ethers (MeO-PBDEs), which share structural features with N-(3-methoxyphenyl)-2,3-diphenylacrylamide, have been studied for their bioaccumulation in aquatic animals and potential natural production. This research contributes to understanding the environmental fate and ecological effects of halogenated organic compounds (Teuten, Xu, & Reddy, 2005).
特性
IUPAC Name |
(E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-20-14-8-13-19(16-20)23-22(24)21(18-11-6-3-7-12-18)15-17-9-4-2-5-10-17/h2-16H,1H3,(H,23,24)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOCPKYAVSWJCE-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)
![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)


![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)